

Analytical methods for 2-Fluoro-4-methyl-5-nitrophenol characterization

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Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-nitrophenol

Cat. No.: B2466241

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An Application Note for the Comprehensive Characterization of **2-Fluoro-4-methyl-5-nitrophenol**

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Introduction

2-Fluoro-4-methyl-5-nitrophenol is a substituted aromatic compound of interest in synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring hydroxyl, fluoro, methyl, and nitro groups, imparts specific chemical properties that require a multi-faceted analytical approach for unambiguous characterization. This guide provides a detailed framework of analytical methodologies for researchers, quality control scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles.

Physicochemical Properties and Safety Imperatives

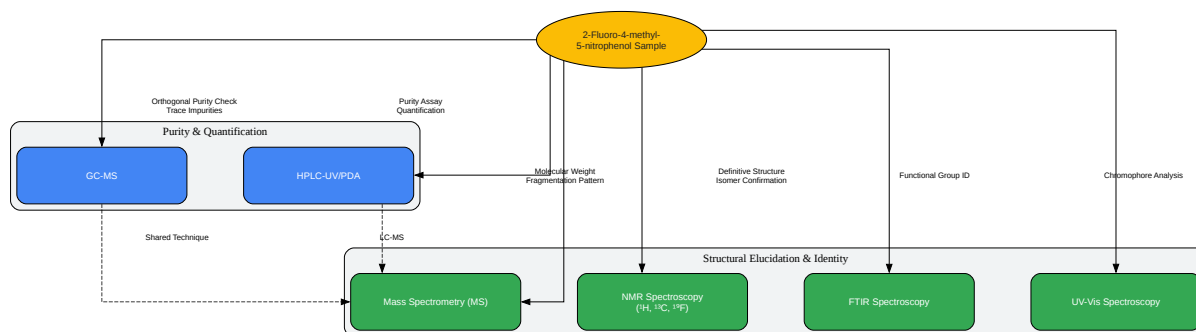
A thorough understanding of the compound's properties is paramount before commencing any analytical work. This knowledge informs safe handling procedures and the selection of appropriate analytical conditions.

Table 1: Physicochemical and Safety Profile of **2-Fluoro-4-methyl-5-nitrophenol**

Property	Value	Source(s)
IUPAC Name	2-fluoro-4-methyl-5-nitrophenol	[1]
CAS Number	110298-75-4	[1][2]
Molecular Formula	C ₇ H ₆ FO ₃	[1][3]
Molecular Weight	171.13 g/mol	[1][2]
Appearance	Solid (Expected)	
GHS Hazard Statements	Warning: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][4]	[1][4]
Safety Precautions	Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][4] Avoid inhalation of dust and contact with skin and eyes.[2] [4] Store in a tightly closed container in a cool, dry place. [5]	[2][4][5]

A Holistic Analytical Strategy

No single technique can fully characterize a molecule. A comprehensive approach, integrating both chromatographic and spectroscopic methods, is essential. Chromatographic methods assess purity and quantify the analyte, while spectroscopic methods provide definitive structural elucidation.



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Caption: Integrated workflow for compound characterization.

Part 1: Chromatographic Purity and Quantification

Chromatography is the cornerstone for determining the purity of a chemical substance. By separating the analyte from potential impurities, starting materials, and by-products, it provides a quantitative measure of its composition.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing non-volatile, polar to moderately non-polar compounds like nitrophenols. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The nitro and hydroxyl groups on the phenol ring make it highly responsive to UV detection.

Protocol: Isocratic RP-HPLC Method for Purity Determination

This protocol is adapted from established methods for analyzing nitrophenols and serves as a robust starting point.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Instrumentation:
 - HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
 - Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).
- Reagents:
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade or ultrapure).
 - Phosphoric acid or Formic acid (for mobile phase pH adjustment). For Mass-Spec compatibility, formic acid is preferred.[\[10\]](#)
- Mobile Phase Preparation:
 - Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 50:50 v/v).
 - Acidify the aqueous portion slightly with phosphoric acid or formic acid to a final concentration of 0.1% to ensure the phenol is in its protonated state, leading to sharper peaks.
 - Degas the mobile phase by sonication or vacuum filtration before use.
- Standard and Sample Preparation:

- Stock Standard: Accurately weigh ~10 mg of **2-Fluoro-4-methyl-5-nitrophenol** reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL solution.
- Working Standard: Dilute the stock solution to a final concentration of ~0.1 mg/mL with the mobile phase.
- Sample Solution: Prepare the test sample at the same concentration as the working standard.
- Filter all solutions through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:

Parameter	Recommended Setting
Column	C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Injection Vol.	10 µL
Detection	UV at 290 nm (or PDA scan from 200-400 nm)
Run Time	~10-15 minutes

- Data Analysis:
 - Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
 - Assay vs. Standard: Quantify the sample by comparing its peak area to that of a reference standard of known concentration.

Caption: Standard HPLC workflow from preparation to analysis.

Part 2: Spectroscopic Structural Elucidation

Spectroscopy provides the "fingerprint" of a molecule, confirming its atomic connectivity and functional groups.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation, offers clues about its structure. Electron Ionization (EI) is a common technique for GC-MS analysis of small molecules.[\[11\]](#)

Expected Mass Spectrum:

- **Molecular Ion ($M^{+\bullet}$):** The molecular weight is 171.13. The exact mass is 171.0332 Da.[\[1\]](#) A strong peak at m/z 171 is expected.
- **Key Fragments:** Fragmentation patterns can be predicted. Loss of the nitro group ($-\text{NO}_2$, 46 Da) would yield a fragment at m/z 125. Loss of a methyl radical ($-\text{CH}_3$, 15 Da) is also possible. Further fragmentation of the aromatic ring would produce characteristic ions.

Table 2: Predicted Mass Spectrometry Data

Adduct Type	Predicted m/z
$[\text{M}+\text{H}]^+$	172.04045
$[\text{M}+\text{Na}]^+$	194.02239
$[\text{M}-\text{H}]^-$	170.02589
Molecular Ion ($M^{+\bullet}$)	171.03262

(Data sourced from PubChemLite predictions)[\[12\]](#)

Protocol: GC-MS Analysis

Gas chromatography is a viable technique for separating nitrophenols, though high boiling points and polarity can sometimes pose challenges.[\[13\]](#) Coupling with MS provides excellent sensitivity and specificity.

- Instrumentation: GC-MS system with an EI source.
- GC Conditions:
 - Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Injector Temp: 250 °C.
 - Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
 - Carrier Gas: Helium.
- MS Conditions:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-450.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structure determination. It probes the chemical environment of specific nuclei (^1H , ^{13}C , ^{19}F). For this molecule, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

- ^1H NMR: Will show signals for the two aromatic protons and the methyl group protons. Their chemical shifts, integration, and splitting patterns reveal their connectivity.
- ^{13}C NMR: Will show seven distinct signals, one for each unique carbon atom in the molecule.
- ^{19}F NMR: Will show a single signal for the fluorine atom. Its coupling to nearby protons (^3JHF) will confirm its position on the aromatic ring. This is a key technique for analyzing fluorinated compounds.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Table 3: Predicted ^1H NMR Spectral Data (in CDCl_3 or DMSO-d_6)

Assignment	Predicted Shift (ppm)	Multiplicity	Integration	Coupling Notes
-OH	> 9.0 (broad)	Singlet	1H	Shift is concentration and solvent dependent.
Aromatic H (C3-H)	7.5 - 8.0	Singlet (or d)	1H	May show small coupling to Fluorine ($^4J_{HF}$).
Aromatic H (C6-H)	7.0 - 7.5	Singlet (or d)	1H	May show small coupling to Fluorine ($^3J_{HF}$).
-CH ₃	2.2 - 2.5	Singlet	3H	

Protocol: NMR Sample Preparation and Acquisition

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Data Acquisition: Acquire standard ^1H , $^{13}\text{C}\{^1\text{H}\}$, and ^{19}F spectra. Two-dimensional experiments like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation) can be used for definitive assignments.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group & Vibration
3500 - 3200 (broad)	O-H stretch (phenolic)
3100 - 3000	C-H stretch (aromatic)
~2950	C-H stretch (methyl)
~1590, ~1480	C=C stretch (aromatic ring)
~1520	N-O asymmetric stretch (nitro group)
~1340	N-O symmetric stretch (nitro group)
~1250	C-O stretch (phenolic)
~1200	C-F stretch

(Assignments based on typical values for substituted nitrophenols)[[11](#)][[17](#)][[18](#)]

Protocol: FTIR-ATR Analysis

- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the solid sample directly onto the crystal.
 - Apply pressure with the anvil to ensure good contact.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. The nitrophenol chromophore exhibits characteristic absorption bands that are sensitive to the solvent and pH.

Expected Spectrum: Nitrophenols typically show two main absorption bands. For **2-Fluoro-4-methyl-5-nitrophenol**, expect a strong absorption maximum (λ_{max}) in the range of 270-350 nm in a neutral solvent like ethanol.[19] In an alkaline solution, deprotonation of the phenolic hydroxyl group will cause a bathochromic (red) shift to a longer wavelength (~390-420 nm) due to increased conjugation.

Protocol: UV-Vis Spectrum Acquisition

- Instrumentation: Dual-beam UV-Vis spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the compound (~10-20 $\mu\text{g/mL}$) in a suitable UV-transparent solvent (e.g., ethanol or methanol).
- Data Acquisition:
 - Blank the spectrophotometer using the pure solvent.
 - Scan the sample solution from 200 to 500 nm to determine the λ_{max} .

Conclusion

The characterization of **2-Fluoro-4-methyl-5-nitrophenol** requires a systematic and orthogonal analytical approach. By combining the separatory power of chromatography (HPLC, GC) with the detailed structural insights from spectroscopy (MS, NMR, IR, UV-Vis), one can confidently establish the identity, purity, and structure of this important chemical intermediate. The protocols and data presented in this application note provide a comprehensive and reliable framework for achieving this goal, ensuring data integrity for research, development, and quality control applications.

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